1-Fluoro-4-iodo-2-(methylsulfonyl)benzene
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Overview
Description
1-Fluoro-4-iodo-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6FIO2S. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and a methylsulfonyl group.
Preparation Methods
The synthesis of 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride or N-iodosuccinimide.
Methylsulfonylation: The methylsulfonyl group is introduced using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-4-iodo-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-iodo-2-(methylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its effects are mediated through interactions with biological targets, such as enzymes or receptors, leading to specific biological responses .
Comparison with Similar Compounds
1-Fluoro-4-iodo-2-(methylsulfonyl)benzene can be compared with similar compounds, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
1-Iodo-4-(methylsulfonyl)benzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6FIO2S |
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Molecular Weight |
300.09 g/mol |
IUPAC Name |
1-fluoro-4-iodo-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6FIO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
InChI Key |
KGWUHQORYZUPGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)I)F |
Origin of Product |
United States |
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